
Sodium 2-aminopyrimidine-5-thiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-aminopyrimidine-5-thiolate is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group at the second position and a thiolate group at the fifth position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-thiolate typically involves the reaction of 2-aminopyrimidine with sodium thiolate. The process can be summarized as follows:
Starting Materials: 2-aminopyrimidine and sodium thiolate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Procedure: The 2-aminopyrimidine is dissolved in the chosen solvent, followed by the addition of sodium thiolate. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-aminopyrimidine-5-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino and thiolate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Amines and thiols.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-aminopyrimidine-5-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiplasmodial activities.
Medicine: Explored for its potential therapeutic properties, including antitrypanosomal activity.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of sodium 2-aminopyrimidine-5-thiolate involves its interaction with specific molecular targets and pathways. The compound’s thiolate group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction is crucial for its antimicrobial and antiplasmodial activities .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: Lacks the thiolate group, resulting in different reactivity and applications.
2-Amino-4,6-dihydroxypyrimidine: Contains hydroxyl groups instead of a thiolate group, leading to distinct chemical properties and biological activities.
Uniqueness: Sodium 2-aminopyrimidine-5-thiolate is unique due to the presence of both amino and thiolate groups, which confer specific reactivity and biological activities not observed in similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C4H4N3NaS |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
sodium;2-aminopyrimidine-5-thiolate |
InChI |
InChI=1S/C4H5N3S.Na/c5-4-6-1-3(8)2-7-4;/h1-2,8H,(H2,5,6,7);/q;+1/p-1 |
InChI-Schlüssel |
XUGWBUPNWMEMMZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC(=N1)N)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
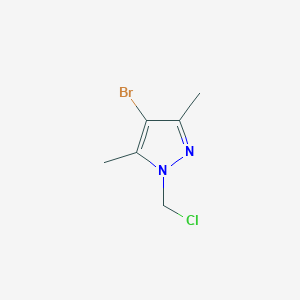


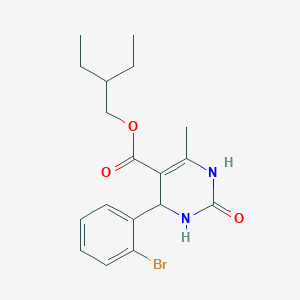
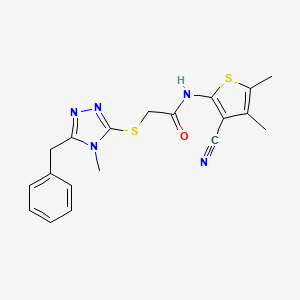
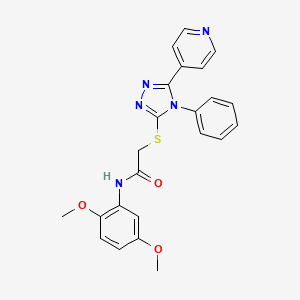


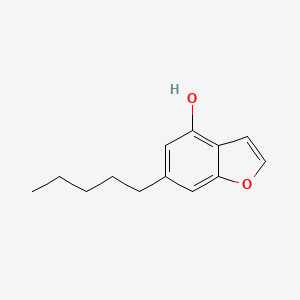
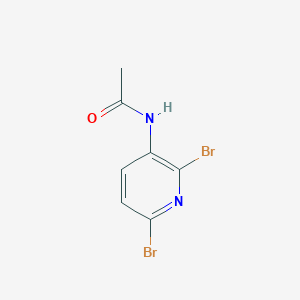
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
